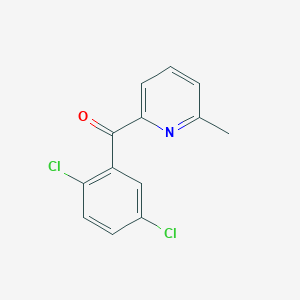

2-(2,5-Dichlorobenzoyl)-6-methylpyridine

描述

属性

IUPAC Name |

(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXYWJHIQYOSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

- Chemical Formula : C13H9Cl2NO

- Molecular Weight : 266.12 g/mol

- CAS Number : 1187165-91-8

The compound features a dichlorobenzoyl group attached to a methylpyridine moiety, which contributes to its diverse biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on antimicrobial and cytotoxic effects.

Antimicrobial Activity

The compound has been evaluated for its efficacy against several microbial strains. Notably, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Selective inhibition |

| Candida species | Antifungal activity noted |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly for treating infections caused by resistant strains.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : HaCat (human keratinocytes), Balb/c 3T3 (mouse fibroblasts)

- Methodology : MTT assay was employed to evaluate cell viability after treatment with the compound.

Results indicated that the compound exhibited promising cytotoxicity against specific cancer cell lines while maintaining selectivity towards non-cancerous cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and growth.

- Binding Interactions : Molecular docking studies have shown that it forms hydrogen bonds with critical amino acid residues in target proteins, enhancing its inhibitory potential.

- Reactive Intermediates : The presence of the dichlorobenzoyl group allows for potential electrophilic interactions with nucleophilic sites in biological macromolecules.

Research Findings and Data Analysis

Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the chemical structure can significantly influence biological activity.

| Compound Variant | Biological Activity | Remarks |

|---|---|---|

| 2-(4-Chlorobenzoyl)-6-methylpyridine | Moderate antimicrobial activity | Less potent than dichlorinated variant |

| 2-(3-Nitrobenzoyl)-6-methylpyridine | Low cytotoxicity | Poor binding affinity |

These findings underscore the importance of specific substituents in enhancing or diminishing biological activity.

科学研究应用

Agricultural Applications

Pesticidal Properties

Compounds similar to 2-(2,5-Dichlorobenzoyl)-6-methylpyridine are often explored for their pesticidal properties. The chlorinated aromatic structure may enhance the compound's ability to act as a pesticide or herbicide by interfering with the metabolic processes of pests . Further research could elucidate its effectiveness and safety profile in agricultural settings.

Material Science Applications

Polymer Synthesis

The compound's reactivity may be exploited in the synthesis of novel polymers. By incorporating this compound into polymer matrices, researchers can potentially create materials with enhanced properties such as thermal stability and chemical resistance . These materials could find applications in coatings, adhesives, and other industrial products.

Case Studies and Research Findings

准备方法

Acylation of 6-Methylpyridine with 2,5-Dichlorobenzoyl Chloride

The most direct and widely used synthetic route to 2-(2,5-Dichlorobenzoyl)-6-methylpyridine involves the electrophilic acylation of 6-methylpyridine (also known as 6-methylpyridine or 6-picoline) with 2,5-dichlorobenzoyl chloride.

- Reactants: 6-Methylpyridine and 2,5-dichlorobenzoyl chloride

- Catalysts/Bases: Pyridine or triethylamine to neutralize HCl formed

- Solvents: Dichloromethane, chloroform, or other inert organic solvents

- Temperature: Room temperature to slightly elevated (25–50 °C)

- Reaction Time: Several hours until completion (monitored by TLC or GC)

Mechanism: The lone pair on the nitrogen of the pyridine ring activates the ring towards electrophilic substitution at the 2-position. The acyl chloride acts as an electrophile, forming the benzoyl-substituted pyridine after nucleophilic attack and elimination of HCl.

- Use of a base like pyridine or triethylamine is crucial to trap HCl and drive the reaction forward.

- The position selectivity (at the 2-position of pyridine) is influenced by the directing effects of the methyl substituent at the 6-position.

- Purification typically involves aqueous workup and recrystallization or chromatography.

Alternative Synthetic Routes and Precursors

While direct acylation is common, alternative routes may be employed depending on availability of starting materials and desired purity:

- From 2,5-Dichlorobenzoic Acid: Conversion of 2,5-dichlorobenzoic acid to its acid chloride (using reagents like thionyl chloride or oxalyl chloride) followed by acylation of 6-methylpyridine.

- Halogenation of 2-(6-methylpyridinyl)benzoyl derivatives: Starting from a benzoyl-substituted 6-methylpyridine, selective chlorination at the 2 and 5 positions of the benzoyl ring can be performed using chlorine or other chlorinating agents under controlled conditions.

Comparative Analysis of Preparation Conditions

| Parameter | Typical Conditions for this compound Synthesis |

|---|---|

| Starting Materials | 6-Methylpyridine, 2,5-Dichlorobenzoyl chloride |

| Base | Pyridine or triethylamine |

| Solvent | Dichloromethane, chloroform, or similar inert solvents |

| Temperature | 25–50 °C |

| Reaction Time | 2–6 hours |

| Workup | Aqueous quench, extraction, drying, purification |

| Yield | Typically moderate to high (60–85%) depending on conditions |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation | 6-Methylpyridine + 2,5-Dichlorobenzoyl chloride | Pyridine base, DCM solvent, RT-50 °C | Straightforward, high yield | Requires handling acid chlorides |

| Acid Chloride Preparation + Acylation | 2,5-Dichlorobenzoic acid → acid chloride → acylation | Thionyl chloride for acid chloride formation; then acylation as above | Allows use of acid instead of acid chloride | Additional step, toxic reagents |

| Post-synthetic Halogenation | Preformed benzoylpyridine + Cl2 or chlorinating agents | Controlled chlorination conditions | Enables selective chlorination | Risk of over-chlorination, side reactions |

Analytical and Characterization Techniques Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern on pyridine and benzoyl rings.

- Gas Chromatography-Mass Spectrometry (GC-MS): Monitors reaction progress and purity.

- Infrared (IR) Spectroscopy: Identifies characteristic carbonyl and aromatic C-Cl stretches.

- Melting Point Determination: Assesses purity of the final product.

常见问题

Q. Table 1: Hydrolysis Conditions and Observations

| Condition | Degradation Rate | Key Degradants | Reference |

|---|---|---|---|

| PBS, pH 7.4, 37°C | Rapid (t₁/₂ <1h) | Free 2,5-dichlorobenzoic acid | |

| Acidic (pH 2.0) | Slower | Unchanged |

Advanced: How does the dichlorobenzoyl group influence coordination chemistry in metal-organic frameworks (MOFs)?

Answer:

The electron-withdrawing Cl groups enhance Lewis acidity, facilitating coordination with transition metals (e.g., Co):

- Ligand design : Use this compound as a bidentate ligand.

- MOF synthesis : Hydrothermal methods (120°C, 24h) with metal salts (e.g., Co(NO)) yield complexes like [Co(L)(HO)]·TFBDC, characterized by single-crystal XRD .

- Applications : Study magnetic properties (e.g., spin-crossover behavior) or fluorescence quenching effects .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Address variability through:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., SB505124, a pyridine-based inhibitor ).

- Dose-response curves : Calculate IC values across multiple replicates.

- Mechanistic studies : Perform competitive binding assays (e.g., for proteasome inhibition, compare to ixazomib’s binding to the 20S subunit ).

Advanced: What computational methods are recommended to predict interactions with biological targets?

Answer:

- Docking simulations : Use AutoDock Vina to model binding to proteasome β5 subunits (PDB: 5LF3).

- QSAR models : Corporate Hammett constants for Cl substituents to predict electron-withdrawing effects on binding affinity.

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Advanced: How can researchers optimize experimental protocols to mitigate decomposition during biological assays?

Q. Methodology :

- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis.

- In-situ stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) to assay buffers .

- Real-time monitoring : Use LC-MS to detect degradants during cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。